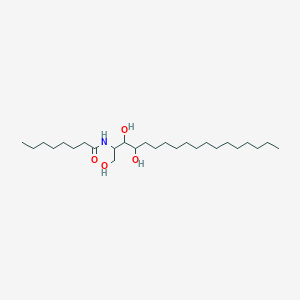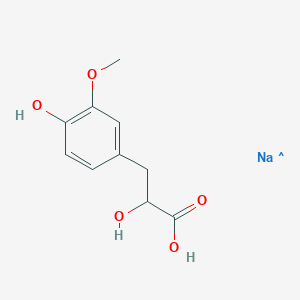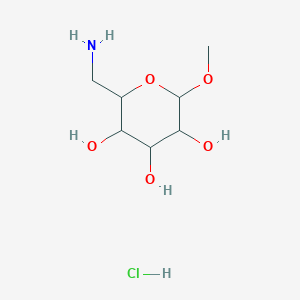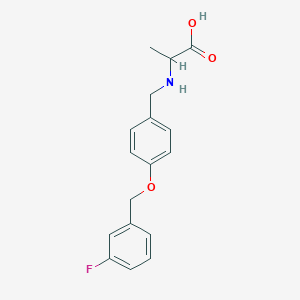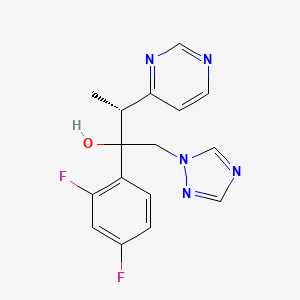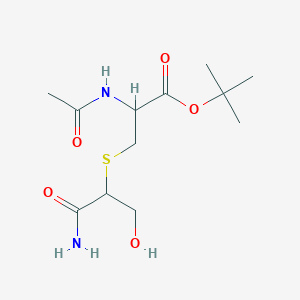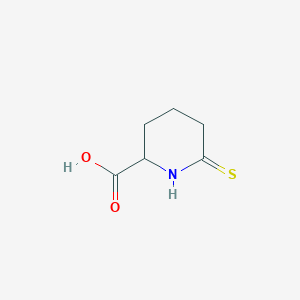
6-Sulfanylidenepiperidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Sulfanylidenepiperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine ring with a sulfanyl group at the 6-position and a carboxylic acid group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Sulfanylidenepiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a thiol reagent under acidic or basic conditions to introduce the sulfanyl group. The carboxylic acid group can be introduced through oxidation reactions or by using carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products:
Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group.
Alcohols: Formed from reduction of the carboxylic acid group.
Substituted Piperidines: Formed from substitution reactions on the piperidine ring.
科学研究应用
6-Sulfanylidenepiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-Sulfanylidenepiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form strong interactions with metal ions and proteins, potentially inhibiting or modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
6-Sulfanylpyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a piperidine ring.
6-Mercaptopicolinic acid: Another sulfur-containing heterocyclic compound with a carboxylic acid group.
Uniqueness: 6-Sulfanylidenepiperidine-2-carboxylic acid is unique due to its combination of a piperidine ring with both a sulfanyl and a carboxylic acid group
属性
分子式 |
C6H9NO2S |
|---|---|
分子量 |
159.21 g/mol |
IUPAC 名称 |
6-sulfanylidenepiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2S/c8-6(9)4-2-1-3-5(10)7-4/h4H,1-3H2,(H,7,10)(H,8,9) |
InChI 键 |
SBNGRMPJSXENGW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC(=S)C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


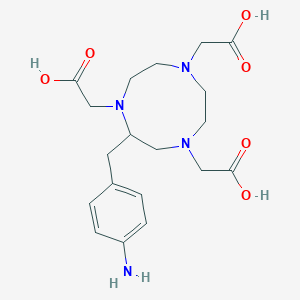
![2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol](/img/structure/B12321722.png)
![(2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12321728.png)
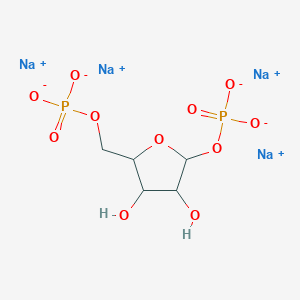
![2-(Hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol](/img/structure/B12321735.png)
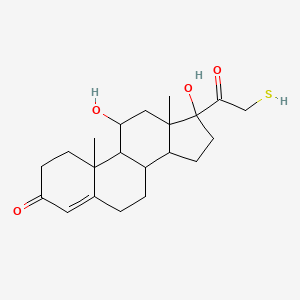

![(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate](/img/structure/B12321765.png)
